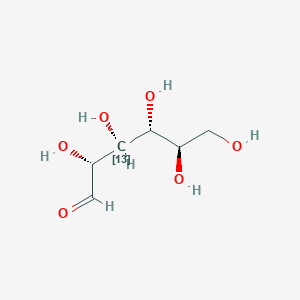![molecular formula C7H4BrN3O2 B566708 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 1273577-71-1](/img/structure/B566708.png)
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid” is a chemical compound with the CAS Number: 1273577-71-1 . It has a molecular weight of 242.03 and its IUPAC name is 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Molecular Structure Analysis
The structural motif of Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Notably, the brominated aminopyrazole is more reactive due to the electronic nature of the respective substituents .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Amination Reactions
It serves as a substrate for copper-catalyzed C-3 amination reactions, which are useful in synthesizing various aminated derivatives for potential pharmacological activities .
Cross-Coupling Reactions
The compound is involved in sequential site-selective cross-coupling reactions to prepare novel disubstituted pyrazolo[1,5-a]pyrimidine derivatives with potential applications in medicinal chemistry .
Synthesis of Anticancer Agents
A method has been developed for preparing C-3 aminated pyrazolo[1,5-a]pyrimidines, which are key intermediates for preparing 3,6-di-amino-substituted compounds with anticancer properties .
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been noted for their significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines can undergo various synthetic transformations, improving their structural diversity and potential applications . These transformations could potentially influence their interaction with biological targets.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been noted for their significant photophysical properties, suggesting they may interact with light-dependent biochemical pathways .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been associated with anticancer potential and enzymatic inhibitory activity .
Action Environment
It’s known that the compound is a white solid and should be stored at 0-8°c .
Safety and Hazards
The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-10-11-3-4(7(12)13)1-9-6(5)11/h1-3H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQGTCYTOSPGPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)

![6-nitro-1H-benzo[d]imidazole-4-thiol](/img/structure/B566644.png)

